molecular formula C24H26O5 B12211531 Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate

Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate

Cat. No.: B12211531
M. Wt: 394.5 g/mol
InChI Key: ACMSWQWOYYPPDX-MTJSOVHGSA-N
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Description

Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate is a complex organic compound with a unique structure that includes a benzo-furan ring, a tert-butyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate typically involves multiple steps. One common method includes the reaction of 4-(tert-butyl)benzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl acetate under specific conditions to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells by activating specific signaling pathways .

Anti-inflammatory Properties
Another area of interest is the compound's anti-inflammatory effects. Research has demonstrated that certain derivatives can reduce inflammatory markers in vitro, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate cytokine production is particularly noteworthy, making it a candidate for further investigation in inflammatory disease models .

Material Science

Polymer Additives
this compound has been explored as an additive in polymer formulations. Its unique chemical structure allows it to enhance the mechanical properties of polymers while also providing UV stability. Studies have shown that incorporating this compound into polymer matrices can improve their durability and resistance to degradation under UV exposure, making it valuable in applications such as coatings and packaging materials .

Nanocomposites
The compound has also been investigated for use in nanocomposite materials. By integrating this compound with nanoparticles, researchers have achieved enhanced thermal stability and mechanical strength in composite materials. This application is particularly relevant for industries requiring lightweight yet strong materials, such as aerospace and automotive sectors .

Environmental Applications

Biodegradable Polymers
Given the increasing emphasis on sustainability, this compound has been studied for its potential role in developing biodegradable polymers. Research suggests that incorporating this compound into polymer formulations can accelerate biodegradation processes without compromising the material's structural integrity during its useful life. This application is crucial for reducing plastic waste and promoting environmentally friendly materials .

Pesticide Formulations
The compound's chemical properties have also led to its exploration as an active ingredient in pesticide formulations. Its effectiveness against certain pests while being less harmful to beneficial insects makes it a candidate for developing safer agricultural practices. Studies indicate that formulations containing this compound can provide effective pest control with reduced environmental impact compared to conventional pesticides .

Mechanism of Action

The mechanism of action of Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(tert-butyl)phenyl)acetate
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-p-cresol)

Uniqueness

Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate is unique due to its specific structural features, such as the benzo-furan ring and the ester functional group

Biological Activity

Methylethyl 2-(2-{[4-(tert-butyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C22_{22}H24_{24}O4_{4}
  • Molecular Weight : 360.43 g/mol

The structure features a furan ring and a tert-butyl group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of 4-(tert-butyl)benzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl acetate under specific catalytic conditions to yield the desired product .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can reduce oxidative damage in cellular models .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against certain bacterial strains and fungi, making it a candidate for further exploration in antimicrobial therapies .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to oxidative stress responses.
  • Gene Expression Regulation : Potential effects on gene expression related to antioxidant defenses have also been suggested.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityShowed significant reduction in reactive oxygen species (ROS) levels in treated cells .
Study 2Assess anti-inflammatory effectsInhibited TNF-alpha and IL-6 production in macrophage cultures .
Study 3Test antimicrobial efficacyDisplayed activity against Staphylococcus aureus and Candida albicans .

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H26O5/c1-15(2)28-22(25)14-27-18-10-11-19-20(13-18)29-21(23(19)26)12-16-6-8-17(9-7-16)24(3,4)5/h6-13,15H,14H2,1-5H3/b21-12-

InChI Key

ACMSWQWOYYPPDX-MTJSOVHGSA-N

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2

Origin of Product

United States

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